![molecular formula C18H24O4 B1223868 (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxy-3-methoxybenzoate](/img/structure/B1223868.png)
(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxy-3-methoxybenzoate
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Overview
Description
Tschimganine is a benzoate ester resulting from the formal condensation of the carboxy group of vanillic acid with the hydroxy group of (-)-borneol. A metabolite isolated from Ferula dissecta. It has a role as a plant metabolite, an animal metabolite, an antimicrobial agent and an antineoplastic agent. It is a benzoate ester, a monoterpenoid, a phenol, a monomethoxybenzene and a carbobicyclic compound. It derives from a (-)-borneol and a vanillic acid.
Scientific Research Applications
Chiral Complexes and Crystal Structures
The compound has been utilized in the study of chiral complexes with n-butyllithium and methylzinc. It serves as a chiral n-butyllithium trap and forms a dimeric zinc chelate complex. The X-ray crystal structures of these complexes offer insights into their molecular interactions and configurations (Goldfuss, Khan, & Houk, 1999).
Synthesis of Heterocyclic Derivatives
It has been used in the synthesis of novel heterocyclic derivatives, particularly in the context of antiviral, antiulcer, and analgesic activities. These derivatives expand the scope of medicinal chemistry and offer potential therapeutic applications (Sokolova et al., 2017).
Fungicidal Activity Studies
A series of derivatives containing 2-aryl-thiazole scaffold have been synthesized using this compound. These novel compounds were evaluated for their fungicidal activities against various pathogens, demonstrating potential as broad-spectrum fungicides (Huang, Zheng, Zhang, & Cheng, 2021).
Atropisomerism Investigation
Research involving this compound has contributed to understanding atropisomerism, specifically in the context of 2,2'-bis derivatives. Computational evaluations have revealed the stability of certain configurations and the role of 1,3,3-trimethylbicyclo[2.2.1]heptane units in originating asymmetry (Goldfuss & Rominger, 2000).
Synthesis of Imino-alcohol Derivatives
This compound has also been used in the preparation of nitro-imine derivatives. These intermediates are crucial for synthesizing various substances with potential applications in organic and inorganic chemistry, including those with anticonvulsant and anti-inflammatory activities (Silva, Araújo, Moraes, & Souza, 2020).
properties
Product Name |
(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 4-hydroxy-3-methoxybenzoate |
---|---|
Molecular Formula |
C18H24O4 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] 4-hydroxy-3-methoxybenzoate |
InChI |
InChI=1S/C18H24O4/c1-17(2)12-7-8-18(17,3)15(10-12)22-16(20)11-5-6-13(19)14(9-11)21-4/h5-6,9,12,15,19H,7-8,10H2,1-4H3/t12-,15+,18+/m0/s1 |
InChI Key |
KTOAGBIQQPGNIR-WBHUJUFNSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)C3=CC(=C(C=C3)O)OC |
SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC(=C(C=C3)O)OC)C)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC(=C(C=C3)O)OC)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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